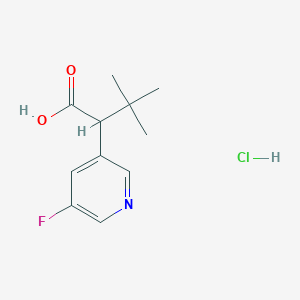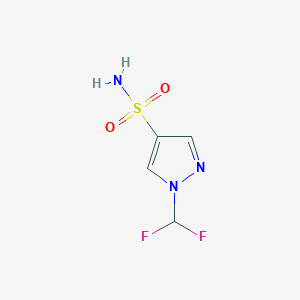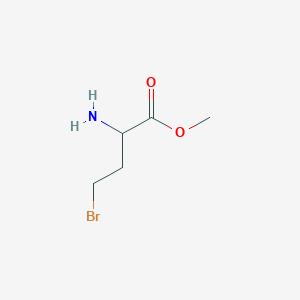
Methyl 2-amino-4-bromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-bromobutanoate is an organic compound with the molecular formula C5H10BrNO2 It is a derivative of butanoic acid, featuring both an amino group and a bromine atom, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-bromobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino butanoate. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as dichloromethane, with the reaction mixture being stirred at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-amino-4-bromobutanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-bromobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-chlorobutanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-amino-4-fluorobutanoate: Contains a fluorine atom, offering different reactivity and properties.
Methyl 2-amino-4-iodobutanoate: Features an iodine atom, which can influence its biological activity.
Uniqueness
Methyl 2-amino-4-bromobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs. The bromine atom’s size and electronegativity make it particularly useful in certain synthetic applications and biological studies.
Properties
Molecular Formula |
C5H10BrNO2 |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
methyl 2-amino-4-bromobutanoate |
InChI |
InChI=1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3 |
InChI Key |
HKPGHQPOZUTBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


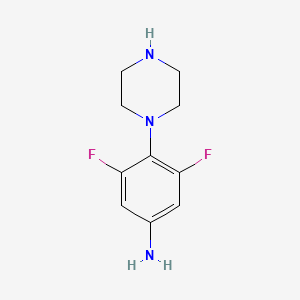
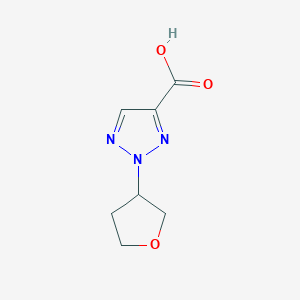

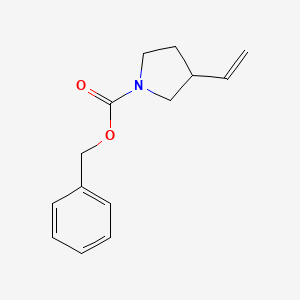
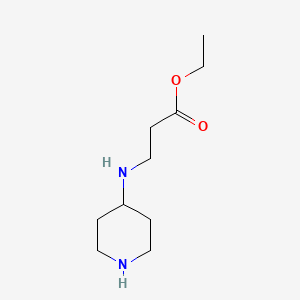
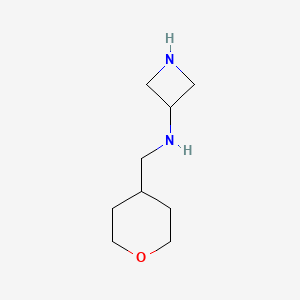
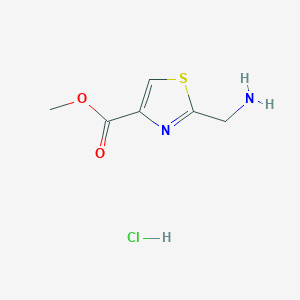
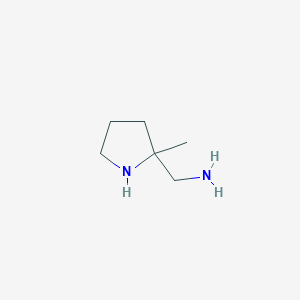
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13511129.png)
